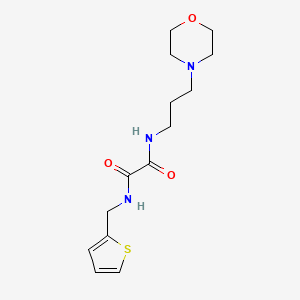

N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates.

Scientific Research Applications

Morpholine Derivatives in Therapeutic Development

Morpholine derivatives have been extensively studied for their pharmacological properties. The presence of a morpholine ring is a common feature in compounds designed for diverse pharmacological activities. Research on morpholine and its derivatives has shown a broad spectrum of pharmacological profiles, indicating the potential of N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide in this area. Morpholine's versatility in drug design and its role in enhancing the activity of pharmaceutical compounds could make N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide a valuable scaffold for drug development (Asif & Imran, 2019).

Chemical and Structural Applications

The review on the chemistry, structure, and potential applications of thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the importance of nitrogen substituents in influencing intra- and intermolecular hydrogen bonding. This suggests that N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide could be explored for its coordination chemistry and potential as a ligand in creating novel metal complexes with specific biological or catalytic activities (Saeed, Flörke, & Erben, 2014).

Potential in Polymer and Material Science

Polymer-supported syntheses of heterocycles bearing oxazine and thiazine scaffolds have shown the utility of morpholine derivatives in creating diverse compounds with functionalized scaffolds. Given its structural features, N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide could be utilized in solid-phase synthesis (SPS) to generate heterocycles with potential applications in material science, drug delivery systems, and as intermediates in organic synthesis (Králová, Ručilová, & Soural, 2018).

Neurological Research and Therapeutics

Research on neuroprotective potential of 3-N-Butylphthalide and its derivatives, which share structural similarities with N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide, indicates the significance of these compounds in treating ischemic stroke and neurodegenerative diseases. This opens up possibilities for N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide in neurological research, particularly in exploring its neuroprotective effects and its role in mitigating oxidative stress and mitochondrial dysfunction (Abdoulaye & Guo, 2016).

properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-13(14(19)16-11-12-3-1-10-21-12)15-4-2-5-17-6-8-20-9-7-17/h1,3,10H,2,4-9,11H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNYMULSYCNXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2916495.png)

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione](/img/structure/B2916497.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)

![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)

![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)